BenchChemオンラインストアへようこそ!

Talnetant

NK3 receptor functional antagonism Schild analysis

Talnetant (SB-223412) is a competitive NK3 antagonist with uniform potency across human (pA2 8.24), rat (7.54), and mouse (7.23) receptors, avoiding osanetant's non-competitive behavior. Its normal Schild slope ensures standard competitive antagonism. Engages TM1/TM2/TM7 versus osanetant's TM3/TM5/TM6, enabling unique structure-function studies. Brain-penetrant, orally bioavailable, with validated in vivo efficacy in senktide-induced wet dog shake models. Choose talnetant for reliable, translatable cross-species data.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
CAS No. 174636-32-9
Cat. No. B1681221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalnetant
CAS174636-32-9
SynonymsN-(alpha-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide
SB 223412
SB-223412
Talnetant
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
InChIInChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1
InChIKeyBIAVGWDGIJKWRM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talnetant (SB-223412): A Well-Characterized, Brain-Penetrant NK3 Receptor Antagonist with Validated In Vitro and In Vivo Pharmacology


Talnetant (SB-223412) is a non-peptide, competitive antagonist of the neurokinin-3 (NK3) receptor, a G protein-coupled receptor widely expressed in the mammalian CNS, particularly in forebrain and basal ganglia structures [1]. It demonstrates high affinity for recombinant human NK3 receptors (pKi 8.7) and robust selectivity over the closely related NK2 (pKi 6.6) and NK1 (pKi <4) receptors [1]. Functionally, talnetant competitively antagonizes neurokinin B (NKB)-induced responses in both calcium and phosphoinositol second messenger assay systems (pA2 of 8.1 and 7.7, respectively) [1]. The compound exhibits favorable brain penetration and oral bioavailability in preclinical models, distinguishing it as a validated research tool for probing NK3-mediated neurotransmission in neuropsychiatric and gastrointestinal research [2].

Why Talnetant Cannot Be Simply Substituted with Another NK3 Antagonist


Despite sharing a common primary target (NK3), NK3 receptor antagonists exhibit substantial divergence in their pharmacological profiles. Talnetant demonstrates a normal Schild plot with a slope close to unity in functional Ca2+ mobilization assays, whereas the structurally distinct NK3 antagonist osanetant presents an aberrant Schild with a steep slope (3.3 ± 0.5) and a significantly elevated functional Kb (12 nM) compared to its binding Ki (0.8 nM) [1]. Furthermore, talnetant and osanetant bind within overlapping but not identical pockets in the human NK3 receptor transmembrane domains [2]. Species-specific potency also varies considerably; for example, talnetant's pA2 at the human NK3 receptor is 8.24 (Kb = 5.75 nM) compared to osanetant's 7.73 (Kb = 18.62 nM), while at the rat receptor, talnetant's pA2 is 7.54 versus osanetant's 7.27 [3]. Such variations in functional antagonism, binding pocket engagement, and species cross-reactivity underscore the critical importance of compound-specific selection rather than generic class-based substitution.

Talnetant: Quantitative Evidence of Differentiation for Scientific Selection


Functional Antagonism Consistency: Normal Schild Plot for Talnetant vs. Aberrant Schild for Osanetant in Ca2+ Mobilization Assays

In head-to-head functional Ca2+ mobilization assays at the human NK3 receptor, talnetant exhibits a normal Schild plot with a slope close to unity (0.88) and a Kb value (5.75 nM) consistent with its binding Ki (1.4 nM). In contrast, osanetant displays an aberrant Schild plot with a steep slope (3.3 ± 0.5) and a Kb value (12 nM) that is significantly elevated relative to its binding Ki (0.8 nM) [1]. This discrepancy indicates that osanetant's functional antagonism does not follow simple competitive kinetics, potentially complicating data interpretation and dose-response modeling in experimental settings [2].

NK3 receptor functional antagonism Schild analysis Ca2+ mobilization

Species Cross-Reactivity: Talnetant Demonstrates Superior Potency Across Primate and Rodent NK3 Receptors Compared to Osanetant

Talnetant consistently exhibits higher apparent antagonist potency (lower Kb values) than osanetant across multiple species, a critical factor for translational research. At the human NK3 receptor, talnetant's pA2 is 8.24 (Kb = 5.75 nM) compared to osanetant's pA2 of 7.73 (Kb = 18.62 nM). At the rat NK3 receptor, talnetant's pA2 is 7.54 (Kb = 28.84 nM) versus osanetant's 7.27 (Kb = 53.70 nM). At the mouse receptor, talnetant's pA2 is 7.23 (Kb = 58.88 nM) compared to osanetant's 6.89 (Kb = 128.83 nM) [1]. Additionally, osanetant displays non-competitive antagonism at the guinea pig and cynomolgus monkey receptors, whereas talnetant maintains competitive antagonism across all species tested [1].

NK3 receptor species selectivity pA2 cross-reactivity

Binding Site Differentiation: Talnetant Engages a Distinct Binding Pocket Compared to Osanetant

Site-directed mutagenesis and molecular modeling studies reveal that talnetant (and its close derivative Me-talnetant) and osanetant bind to overlapping but non-identical pockets within the human NK3 receptor transmembrane domains. Me-talnetant reaches deeply into the pocket formed by transmembrane helices TM1, TM2, and TM7, whereas osanetant fills a pocket defined by TM3, TM5, and TM6 with its phenyl-piperidine moiety [1]. Key residues, such as Asn138 (TM2) and Asn142 (TM2), differentially affect the binding of these two antagonists, confirming distinct modes of interaction [2].

NK3 receptor binding pocket mutagenesis molecular modeling

In Vivo Efficacy: Talnetant Attenuates NK3-Mediated Behaviors and Modulates Cortical Neurochemistry

Talnetant demonstrates robust in vivo efficacy in preclinical models. Intraperitoneal administration of talnetant (3-30 mg/kg) significantly attenuated senktide-induced 'wet dog shake' behaviors in guinea pigs in a dose-dependent manner, a classical NK3-mediated response [1]. Acute administration of talnetant (30 mg/kg i.p.) produced significant increases in extracellular dopamine (to 238% of baseline) and norepinephrine (to 227.1% of baseline) in the medial prefrontal cortex of freely moving guinea pigs, as measured by microdialysis, without affecting 5-HT levels [2]. Furthermore, talnetant (30 mg/kg i.p.) attenuated haloperidol-induced increases in nucleus accumbens dopamine levels, demonstrating a modulatory effect on antipsychotic-induced neurochemical changes [1].

NK3 receptor in vivo pharmacology wet dog shake microdialysis dopamine

Optimal Research and Industrial Application Scenarios for Talnetant (SB-223412)


Preclinical Behavioral Studies of NK3-Mediated Psychiatric Disorders

Talnetant is ideally suited for behavioral pharmacology studies investigating the role of NK3 receptors in schizophrenia and other neuropsychiatric conditions. Its validated in vivo efficacy in attenuating senktide-induced wet dog shakes (3-30 mg/kg i.p.) provides a robust, quantifiable behavioral readout for NK3 antagonism in guinea pig models [1]. The compound's ability to increase extracellular dopamine and norepinephrine in the medial prefrontal cortex, while attenuating haloperidol-induced dopamine release in the nucleus accumbens, supports its use in studies of antipsychotic-like activity and neurochemical modulation [1].

Species-Specific Pharmacological Profiling and Translational Studies

Researchers requiring consistent, competitive antagonism across multiple species should prioritize talnetant. Its superior potency and uniform competitive mode at human, rat, and mouse NK3 receptors (pA2 values of 8.24, 7.54, and 7.23, respectively) contrast with osanetant's lower potency and non-competitive behavior at certain species [2]. This consistency simplifies cross-species data interpretation and enhances translational relevance for preclinical programs progressing toward clinical development.

Mechanistic Studies of NK3 Receptor Binding and Signaling

Talnetant's distinct binding pocket engagement (TM1, TM2, TM7) compared to osanetant (TM3, TM5, TM6) provides a unique tool for structure-function studies of the NK3 receptor [3]. Investigators can leverage talnetant to probe the functional consequences of engaging different transmembrane domains, explore biased signaling pathways, or validate computational docking models. Its normal Schild slope in functional assays also ensures that observed effects are attributable to simple competitive antagonism rather than complex kinetics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talnetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.